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Compound of Interest

Compound Name:
3-(Methylamino)pyridazine-4-

carbonitrile

Cat. No.: B597031 Get Quote

An In-depth Technical Guide to 3-
(Methylamino)pyridazine-4-carbonitrile
This technical guide provides a comprehensive overview of the known physical and chemical

properties of 3-(Methylamino)pyridazine-4-carbonitrile, tailored for researchers, scientists,

and drug development professionals. Due to the limited availability of experimental data for this

specific compound, information from closely related pyridazine derivatives is included to

provide a prospective analysis.

Core Compound Identification
Table 1: Compound Identifiers for 3-(Methylamino)pyridazine-4-carbonitrile
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Identifier Value Citation

CAS Number 1256268-95-7 [1][2]

Molecular Formula C₆H₆N₄ [2][3]

Molecular Weight 134.14 g/mol [2]

Canonical SMILES CNC1=C(C=CN=N1)C#N [3]

InChIKey
NPXVIGZKPHFKID-

UHFFFAOYSA-N
[3]

Physicochemical Properties
Experimental data on the physical properties of 3-(Methylamino)pyridazine-4-carbonitrile are

not readily available in published literature. However, predicted values and data from

commercial suppliers provide some insight. The pyridazine ring itself imparts unique

physicochemical characteristics, including reduced lipophilicity compared to a phenyl ring, a

significant dipole moment, and the capacity for dual hydrogen bonding.[4]

Table 2: Physical and Chemical Properties of 3-(Methylamino)pyridazine-4-carbonitrile

Property Value Source

Purity >97% Commercial Supplier[2]

XlogP (Predicted) 0.4 PubChem[3]

Storage Conditions +4°C, Light sensitive Commercial Supplier[2]

Boiling Point Not available

Melting Point Not available

Solubility Not available

Experimental Protocols
While a specific synthesis protocol for 3-(Methylamino)pyridazine-4-carbonitrile is not

detailed in the available literature, a general and robust method for the synthesis of similar 3-
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aminopyridazine-4-carbonitriles has been reported. The following is a representative one-pot,

three-component reaction protocol adapted from the synthesis of 3-amino-5-arylpyridazine-4-

carbonitriles.[5]

Synthesis of 3-Aminopyridazine-4-carbonitrile
Derivatives
This protocol involves the reaction of an appropriate glyoxal derivative, malononitrile, and a

hydrazine source.

Materials:

Aryl or alkyl glyoxal

Malononitrile

Hydrazine hydrate (80%)

Ethanol

Water

Procedure:

A mixture of the desired glyoxal (1 mmol) and hydrazine hydrate (4 mmol) in a 1:1 solution of

water and ethanol (3 mL) is stirred at room temperature for 30 minutes.

Malononitrile (1 mmol) is then added to the reaction mixture.

The mixture is stirred for an additional 30 minutes at room temperature.

The resulting precipitate is collected by filtration.

The solid product is washed with hot water (2 x 5 mL).

Purification is achieved by recrystallization from ethanol.

Purity Assessment
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The purity of pyridazine derivatives can be evaluated using standard analytical techniques such

as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).

[6] A validated reverse-phase HPLC method would be suitable for determining the purity of 3-
(Methylamino)pyridazine-4-carbonitrile.

Spectral Data and Characterization (Prospective)
Direct experimental spectral data for 3-(Methylamino)pyridazine-4-carbonitrile is not

available. The following interpretations are based on data from analogous pyridazine

carbonitrile compounds and general principles of spectroscopy.[5][7]

Table 3: Predicted Mass Spectrometry Data for 3-(Methylamino)pyridazine-4-carbonitrile

Adduct m/z
Predicted Collision Cross
Section (Å²)

[M+H]⁺ 135.06653 124.3

[M+Na]⁺ 157.04847 134.2

[M-H]⁻ 133.05197 124.7

[M]⁺ 134.05870 118.4

[M]⁻ 134.05980 118.4

Data from PubChemLite[3]

¹H NMR Spectroscopy
The proton NMR spectrum of 3-(Methylamino)pyridazine-4-carbonitrile is expected to show

distinct signals corresponding to the protons on the pyridazine ring and the methylamino group.

The aromatic protons on the pyridazine ring would likely appear as doublets or multiplets in the

downfield region (typically δ 7.0-9.0 ppm). The methyl protons of the methylamino group would

likely appear as a singlet in the upfield region (typically δ 2.5-3.5 ppm), and the amino proton

would be a broader singlet.

¹³C NMR Spectroscopy
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The carbon NMR spectrum would be expected to show six distinct signals. The carbon of the

nitrile group would be in the characteristic range of δ 115-125 ppm. The carbons of the

pyridazine ring would appear in the aromatic region (δ 120-160 ppm), and the methyl carbon

would be found in the upfield region (δ 25-40 ppm).

Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands. A sharp, strong

band around 2220-2260 cm⁻¹ would indicate the presence of the nitrile (C≡N) group. The N-H

stretch of the secondary amine would likely appear as a medium-intensity band in the region of

3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group would be

observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine

ring would be found in the 1400-1600 cm⁻¹ region.

Mass Spectrometry
Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (134.14 g/mol ). Fragmentation

patterns would be expected to involve the loss of small molecules such as HCN or CH₃.

Logical Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of a

novel pyridazine derivative, a process highly relevant to the target audience.
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Caption: A logical workflow for the synthesis and characterization of a novel pyridazine

derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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